N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide
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Overview
Description
N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole compounds.
Scientific Research Applications
N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzimidazole: Similar structure but lacks the pyridine ring and carboxamide group.
2-(pyridin-3-yl)benzimidazole: Similar structure but lacks the methyl groups and carboxamide group.
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N,3-dimethyl-2-pyridin-3-ylbenzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-16-15(20)11-6-3-7-12-13(11)19(2)14(18-12)10-5-4-8-17-9-10/h3-9H,1-2H3,(H,16,20) |
InChI Key |
BCVYVWNKMCNSLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C(=CC=C1)N=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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